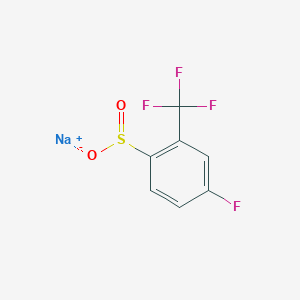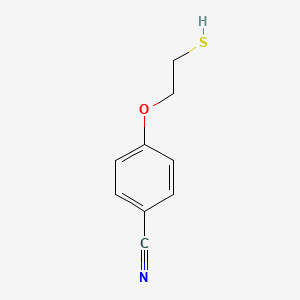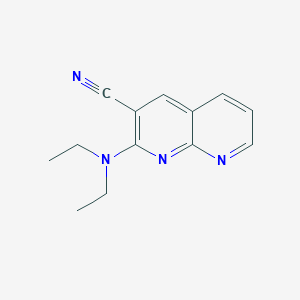![molecular formula C11H21NO B13206018 1-[1-(Aminomethyl)cyclobutyl]-2,2-dimethylcyclobutan-1-ol](/img/structure/B13206018.png)
1-[1-(Aminomethyl)cyclobutyl]-2,2-dimethylcyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(Aminomethyl)cyclobutyl]-2,2-dimethylcyclobutan-1-ol is a complex organic compound characterized by its unique cyclobutane structureIts molecular formula is C11H21NO, and it has a molecular weight of 183.29 g/mol .
Métodos De Preparación
The synthesis of 1-[1-(Aminomethyl)cyclobutyl]-2,2-dimethylcyclobutan-1-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s purity and yield . Industrial production methods may involve optimizing these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
1-[1-(Aminomethyl)cyclobutyl]-2,2-dimethylcyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.
Aplicaciones Científicas De Investigación
1-[1-(Aminomethyl)cyclobutyl]-2,2-dimethylcyclobutan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a subject of interest in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[1-(Aminomethyl)cyclobutyl]-2,2-dimethylcyclobutan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparación Con Compuestos Similares
1-[1-(Aminomethyl)cyclobutyl]-2,2-dimethylcyclobutan-1-ol can be compared with other cyclobutane derivatives, such as:
Cyclobutanol: Similar in structure but lacks the aminomethyl group, resulting in different chemical properties and reactivity.
Cyclobutylamine: Contains an amino group but lacks the hydroxyl group, leading to variations in its biological activity and applications.
This compound’s unique combination of functional groups and cyclobutane ring structure distinguishes it from other similar compounds, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C11H21NO |
|---|---|
Peso molecular |
183.29 g/mol |
Nombre IUPAC |
1-[1-(aminomethyl)cyclobutyl]-2,2-dimethylcyclobutan-1-ol |
InChI |
InChI=1S/C11H21NO/c1-9(2)6-7-11(9,13)10(8-12)4-3-5-10/h13H,3-8,12H2,1-2H3 |
Clave InChI |
BIRMHZIYDBSYON-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC1(C2(CCC2)CN)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-N-({4-[(3-methylpiperidin-1-yl)methyl]phenyl}methyl)acetamide](/img/structure/B13205942.png)
![4-(1-Ethyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13205949.png)

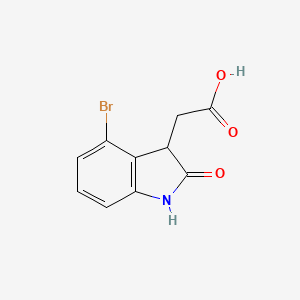
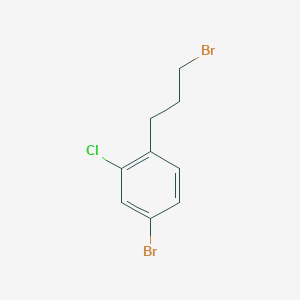
![2-{2-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13205989.png)
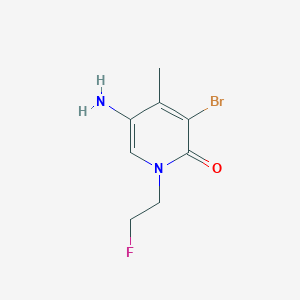
![3-[3-(Propan-2-yloxy)-1H-pyrazol-1-yl]piperidine](/img/structure/B13206006.png)
![6-Propyl-1-oxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13206010.png)
